
3-(4-Methoxyphenyl)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Methoxyphenyl)-3-phenylpropanoic acid” is a chemical compound with the molecular formula C10H12O3 . It is also known by several synonyms such as 3-4-methoxyphenyl propanoic acid, 3-4-methoxyphenyl propionic acid, benzenepropanoic acid, 4-methoxy, p-methoxyhydrocinnamic acid, 3-p-methoxyphenyl propionic acid, 3-4-methoxy-phenyl-propionic acid, 4-methoxyhydrocinnamic acid, 3-4-methoxyphenyl-propionic acid, 4-methoxyhydro cinnamic acid, hydrocinnamic acid, p-methoxy .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string COC1=CC=C(C=C1)CCC(=O)O . The InChI Key for this compound is FIUFLISGGHNPSM-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 180.203 g/mol . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 252.7±15.0 °C at 760 mmHg, and a flash point of 104.5±13.9 °C . It also has a molar refractivity of 47.3±0.3 cm3 .
科学的研究の応用
Antioxidative Properties
A study on the antioxidative properties of phenylpropanoids, including compounds structurally similar to 3-(4-Methoxyphenyl)-3-phenylpropanoic acid, highlighted their ability to inhibit autoxidation of linoleic acid in a water-alcohol system. This suggests potential antioxidative applications for this compound (Kikuzaki et al., 1999).
Chemical Synthesis
The compound has been used in chemical synthesis processes. For example, a study detailed its formation via hydroarylation of cinnamic acids with anisoles and phenols, demonstrating its utility in organic synthesis (Jagdale & Sudalai, 2007).
Enzyme Inhibition
Research on the inhibition of carboxypeptidase A by various substrate analogues, including compounds related to this compound, indicates its potential as an enzyme inhibitor, which could have implications in biochemical and medicinal research (Galardy & Kortylewicz, 1984).
Catalysis and Reaction Studies
The compound has been involved in studies of methoxycarbonylation reactions, providing insights into catalyst behavior and reaction mechanisms in organic chemistry (Magro et al., 2010).
Biosynthesis Research
Investigations into biosynthesis pathways have utilized this compound, particularly in studies exploring the production of phenylphenalenones in plant species. These studies contribute to our understanding of natural compound synthesis in plants (Hidalgo et al., 2015).
Oxidation Studies
The compound has been the subject of oxidation studies, providing valuable information about the behavior of similar organic molecules under oxidative conditions. This research is crucial in understanding the stability and reactivity of organic compounds (Bietti & Capone, 2008).
Molecular Structure Analysis
Research on the molecular structures of compounds related to this compound, such as studies involving crystallography and spectroscopy, contributes to the broader understanding of molecular interactions and structural properties (Khan et al., 2014).
Pharmacological Potential
While excluding information on drug use, dosage, and side effects as per the request, it's worth noting that compounds structurally similar to this compound have been investigated for their potential pharmacological properties, such as antioxidant activity and effects on cellular processes (Choudhary et al., 2008).
Safety and Hazards
作用機序
Target of Action
The primary targets of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid are yet to be fully identified. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been shown to interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been shown to influence a variety of biological pathways, including those involved in inflammation, cancer, and viral infections
Pharmacokinetics
A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), has been shown to undergo rapid metabolism and wide tissue distribution in rats . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
特性
IUPAC Name |
3-(4-methoxyphenyl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-14-9-7-13(8-10-14)15(11-16(17)18)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXXQSFDCHDCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
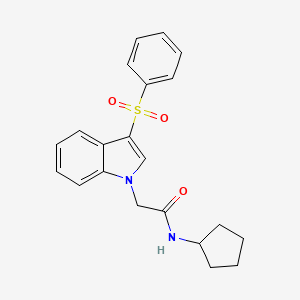
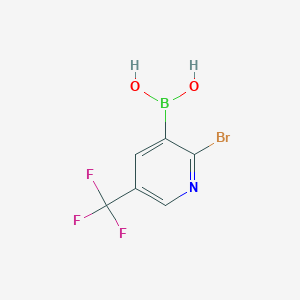
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2760327.png)
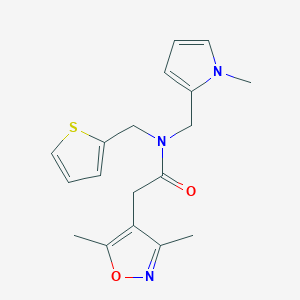
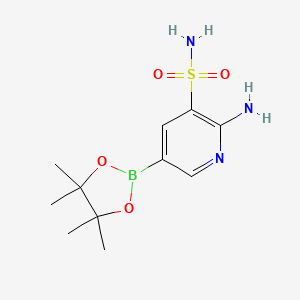
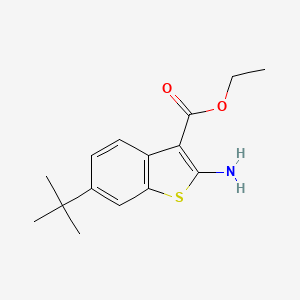
![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)
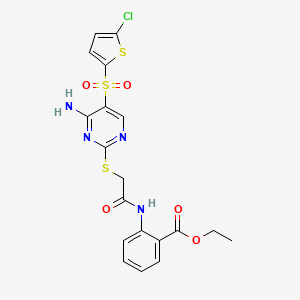
![(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2760338.png)
![3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B2760339.png)
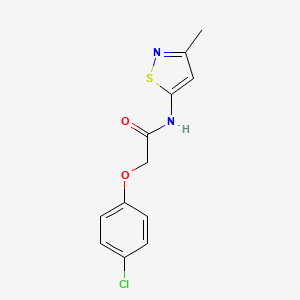
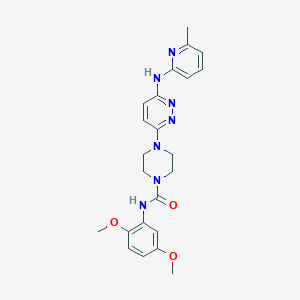
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2760344.png)

